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Compound of Interest

Compound Name:
(5-Cyclopropylisoxazol-3-

yl)methanol

Cat. No.: B1514902 Get Quote

Introduction: The Need for Rigorous
Characterization
(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound featuring a substituted

isoxazole ring. Molecules within this class are of significant interest in medicinal chemistry and

drug development, serving as versatile building blocks for more complex pharmaceutical

agents. The isoxazole scaffold is present in numerous approved drugs, valued for its metabolic

stability and ability to participate in various biological interactions. The precise characterization

of intermediates like (5-Cyclopropylisoxazol-3-yl)methanol is therefore not merely a

procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of

final drug products.

This application note provides a multi-faceted analytical strategy for the comprehensive

characterization of (5-Cyclopropylisoxazol-3-yl)methanol. We will detail robust protocols for

chromatographic and spectroscopic techniques, explaining the causality behind methodological

choices. This integrated approach ensures unambiguous structural confirmation, accurate

purity assessment, and reliable impurity profiling, establishing a self-validating system for

researchers and quality control scientists.
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Property Value Source

IUPAC Name
(5-Cyclopropylisoxazol-3-
yl)methanol

-

CAS Number 1060817-48-2 [1][2]

Molecular Formula C₇H₉NO₂ [1]

Molecular Weight 139.15 g/mol [1]

| Appearance | Liquid (at room temperature) |[1] |

Logical Workflow for Complete Characterization
A thorough analysis relies on the convergence of orthogonal techniques. Chromatographic

methods are first employed to separate the analyte from any impurities, followed by

spectroscopic methods to confirm the identity and structure of the main component and any

separated impurities.
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Caption: Integrated workflow for the analytical characterization of the target compound.

Chromatographic Methods for Purity and Impurity
Profiling
Chromatography is the cornerstone of purity assessment, physically separating the main

compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
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Rationale: HPLC is the premier method for quantifying the purity of non-volatile organic

molecules like (5-Cyclopropylisoxazol-3-yl)methanol. A reverse-phase C18 column is

selected due to its versatility and effectiveness in separating moderately polar compounds from

both more polar and less polar impurities. The mobile phase, a gradient of water and

acetonitrile, provides excellent resolving power. Formic acid is added to control the pH and

improve peak shape by ensuring the analyte is in a consistent protonation state. Detection via

UV-Vis spectrophotometry is suitable as the isoxazole ring contains a chromophore.

Protocol: HPLC-UV Analysis

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-

Vis detector.

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a

50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as needed.

Chromatographic Conditions:

Parameter Condition

Column
C18 Reverse-Phase, 4.6 x 150 mm, 3.5
µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient

5% B to 95% B over 15 minutes; hold at 95%

B for 3 min; return to 5% B over 1 min; hold for

4 min.

Flow Rate 1.0 mL/min

Column Temp. 30 °C

Injection Vol. 5 µL

| Detection | 220 nm |
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Data Analysis: Calculate purity by the area percent method. The main peak's area is divided

by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Volatile Impurities
Rationale: While the target compound itself has limited volatility due to the hydroxyl group, GC-

MS is invaluable for detecting volatile and semi-volatile impurities that may be present from the

synthesis, such as residual solvents or unreacted starting materials.[3] Electron Ionization (EI)

is used as a standard, robust ionization technique that produces reproducible fragmentation

patterns, which can be compared against spectral libraries (e.g., NIST) for impurity

identification.[3]

Protocol: GC-MS Analysis

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable volatile solvent such

as Dichloromethane or Ethyl Acetate.

GC-MS Conditions:

Parameter Condition

Column
5% Phenyl Polymethylsiloxane (e.g., DB-
5ms), 30 m x 0.25 mm, 0.25 µm film

Carrier Gas Helium, constant flow at 1.2 mL/min

Injector Temp. 250 °C

Oven Program
Start at 60 °C (hold 2 min), ramp to 280 °C at

15 °C/min, hold for 5 min.

MS Transfer Line 280 °C

Ion Source Temp. 230 °C

Ionization Mode Electron Ionization (EI), 70 eV
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| Mass Range | 35 - 350 amu |

Data Analysis: Examine the Total Ion Chromatogram (TIC) for peaks other than the solvent

and the main compound. Analyze the mass spectrum of each impurity peak and search

against the NIST library to tentatively identify it.

Spectroscopic Methods for Structural Confirmation
Spectroscopy provides fingerprint-level detail about the molecule's structure, confirming atomic

connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Definitive Structure Tool
Rationale: NMR is the most powerful technique for the unambiguous elucidation of molecular

structure. ¹H NMR identifies the chemical environment of all protons, while ¹³C NMR does the

same for carbon atoms. The combination provides a complete map of the molecule's carbon-

hydrogen framework. The unique chemical shifts and coupling patterns of the cyclopropyl,

isoxazole, and hydroxymethyl groups serve as definitive diagnostic markers.[4][5][6]

Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform

(CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as

an internal standard if not already present in the solvent.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. 2D experiments like COSY and

HSQC can be run to further confirm assignments.

Expected Spectral Data:
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¹H NMR
(Predicted)

δ (ppm) Multiplicity Integration Assignment

H-a ~6.4 s 1H Isoxazole C4-H

H-b ~4.8 s 2H -CH₂OH

H-c ~2.5-3.0 br s 1H -OH

H-d ~2.1-2.3 m 1H Cyclopropyl CH

H-e, H-f ~1.1-1.4 m 4H Cyclopropyl CH₂

¹³C NMR (Predicted) δ (ppm) Assignment

C-1 ~175 Isoxazole C5

C-2 ~165 Isoxazole C3

C-3 ~100 Isoxazole C4

C-4 ~56 -CH₂OH

C-5 ~8-12 Cyclopropyl CH₂

C-6 ~5-8 Cyclopropyl CH

Note: Chemical shifts (δ) are predicted based on the analysis of similar structures and are

relative to TMS at 0 ppm. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight
Verification
Rationale: Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry

confirms the molecular weight of the analyte. Electrospray Ionization (ESI) is a soft ionization

technique ideal for LC-MS, typically yielding the protonated molecular ion [M+H]⁺, which

directly provides the molecular weight.

Protocol: LC-MS Analysis
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Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., TOF or

Quadrupole).

Method: Use the HPLC conditions described in Section 3.1. Divert the column effluent to the

MS detector.

MS Conditions:

Parameter Condition

Ionization Mode ESI, Positive

Capillary Voltage 3.5 kV

Drying Gas Temp. 300 °C

Drying Gas Flow 8 L/min

| Mass Range | 50 - 500 m/z |

Data Analysis: The mass spectrum corresponding to the main HPLC peak should show a

prominent ion at m/z 140.07, corresponding to the [M+H]⁺ adduct of C₇H₉NO₂ (calculated

exact mass: 139.06).

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification
Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key

functional groups.[7] The spectrum provides diagnostic vibrational frequencies for the alcohol (-

OH), the C-H bonds of the cyclopropyl and methylene groups, and the C=N/C=C bonds within

the isoxazole ring.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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